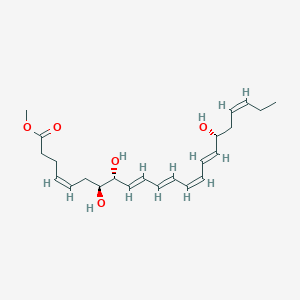
17(R)-Resolvin D1 methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17®-レゾルビンD1 メチルエステルは、ドコサヘキサエン酸(DHA)から誘導された特殊なプロレゾルビングメディエーターです。これは、炎症の解消に関与する生物活性脂質メディエーターであるレゾルビンファミリーに属しています。この化合物は、その強力な抗炎症作用とプロレゾルビング作用で知られており、さまざまな科学分野の研究において重要な焦点となっています。
準備方法
合成経路と反応条件: 17®-レゾルビンD1 メチルエステルの合成は、通常、17®-レゾルビンD1のエステル化を伴います。一般的な方法の1つは、室温でメタノールとトリメチルクロロシランを使用する方法であり、これはエステル化のための効率的かつ穏やかな反応条件を提供します 。もう1つの方法は、マイクロ波支援誘導体化であり、これは従来の加熱方法と比較して反応時間を大幅に短縮します .
工業生産方法: 17®-レゾルビンD1 メチルエステルの工業生産には、高収率と純度を確保するために、最適化された反応条件を使用した大規模エステル化プロセスが含まれる場合があります。連続フロー反応器と微細構造反応器の使用は、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類: 17®-レゾルビンD1 メチルエステルは、以下を含むさまざまな化学反応を受ける可能性があります。
加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、17®-レゾルビンD1とメタノールを生成します.
酸化と還元: この化合物は酸化と還元反応に関与する可能性がありますが、これらの反応の特定の条件と試薬はあまり報告されていません。
一般的な試薬と条件:
主な生成物:
加水分解生成物: 17®-レゾルビンD1とメタノール.
4. 科学研究への応用
17®-レゾルビンD1 メチルエステルは、以下を含む科学研究において幅広い用途があります。
科学的研究の応用
Case Study
In a controlled experiment, mice treated with 17(R)-Resolvin D1 methyl ester showed a significant reduction in inflammatory markers such as TNF-α, IL-1β, and IL-6 post-TAC surgery. The compound also inhibited the activation of the NLRP3 inflammasome, suggesting a mechanism for its anti-inflammatory effects in cardiac tissues .
Systemic Lupus Erythematosus
Research indicates that this compound plays a role in regulating immune responses in systemic lupus erythematosus (SLE). It has been found to improve the Treg/Th17 imbalance prevalent in SLE patients. In vitro studies demonstrated that this compound could induce regulatory T cells while suppressing Th17 cell proliferation, highlighting its potential as a therapeutic agent for autoimmune conditions .
Case Study
In clinical observations, plasma levels of Resolvin D1 were significantly correlated with disease activity in SLE patients. The administration of this compound promoted an anti-inflammatory environment that could ameliorate symptoms associated with SLE .
Case Study
In models of acute inflammation, administration of this compound led to a significant reduction in leukocyte infiltration. For instance, in peritonitis models, the compound exhibited maximal inhibition (~35%) at specific doses, underscoring its therapeutic potential in managing acute inflammatory conditions .
Potential Applications in Osteoarthritis
Recent investigations into analogues of Resolvin D1 have suggested that compounds like this compound may serve as effective treatments for osteoarthritis by mitigating oxidative stress-related damage. These studies focus on developing new analogues that retain the beneficial properties of Resolvin D1 while enhancing their antioxidant capabilities .
Summary Table of Applications
作用機序
17®-レゾルビンD1 メチルエステルは、炎症の解消に関与する特定の受容体と分子標的に相互作用することによって、その効果を発揮します。これは、抗炎症シグナル伝達経路に関与するGPR32やALX/FPR2などのGタンパク質共役受容体(GPCR)に結合します 。これらの受容体の活性化は、プロ炎症性サイトカインの阻害とアポトーシス細胞の食作用の促進につながり、炎症の解消と組織修復の促進をもたらします .
類似の化合物:
17(S)-レゾルビンD1: 同様の抗炎症作用を持つレゾルビンD1のもう1つの異性体です。
プロテクチンD1 メチルエステル: 神経保護作用と抗炎症作用を持つプロテクチンD1のエステル化形態です.
ニューロプロテクチンD1 メチルエステル: 神経保護作用と神経炎症の解消における役割で知られています.
独自性: 17®-レゾルビンD1 メチルエステルは、その特定の立体化学(R配置)が、受容体への結合親和性と全体的な生物活性に影響を与える可能性があるため、ユニークです。この立体化学は、S異性体やその他の関連化合物と比較して、独特の薬理学的プロファイルをもたらす可能性があります .
類似化合物との比較
17(S)-Resolvin D1: Another isomer of Resolvin D1 with similar anti-inflammatory properties.
Protectin D1 methyl ester: An esterified form of Protectin D1 with neuroprotective and anti-inflammatory effects.
Neuroprotectin D1 methyl ester: Known for its neuroprotective properties and involvement in resolving neuroinflammation.
Uniqueness: 17®-Resolvin D1 methyl ester is unique due to its specific stereochemistry (R-configuration), which may influence its binding affinity to receptors and its overall biological activity. This stereochemistry can result in distinct pharmacological profiles compared to its S-isomer and other related compounds .
生物活性
17(R)-Resolvin D1 methyl ester (17R-RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), playing a crucial role in the resolution of inflammation. Its biological activity has been extensively studied, highlighting its potential therapeutic applications in various inflammatory conditions. This article reviews the biological activities of 17R-RvD1, focusing on its anti-inflammatory properties, mechanisms of action, and implications for clinical use.
17R-RvD1 exerts its biological effects primarily through interactions with specific receptors and modulation of inflammatory pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : 17R-RvD1 has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models, indicating its role in dampening inflammatory responses .
- Activation of Lipoxin A4 Receptor (ALX) : The anti-inflammatory effects of 17R-RvD1 are mediated via ALX receptor activation, which is crucial for its pro-resolving actions .
- TRPV3 Ion Channel Inhibition : 17R-RvD1 specifically inhibits the transient receptor potential vanilloid 3 (TRPV3) channel, which is implicated in nociception and inflammation. This inhibition contributes to its analgesic properties .
Anti-inflammatory Effects
Research has demonstrated that 17R-RvD1 significantly reduces inflammation in various models:
- Colitis Models : In dextran sulfate sodium (DSS)-induced colitis models, treatment with 17R-RvD1 led to improved disease activity indices and reduced colonic damage. It also decreased polymorphonuclear infiltration and cytokine levels in the colon .
- Pulmonary Edema : Studies indicate that 17R-RvD1 alleviates pulmonary edema by restoring pulmonary permeability and protecting tight junction proteins .
- Nociceptive Behaviors : The compound has shown acute analgesic potential by reversing thermal hypersensitivity during inflammatory responses, demonstrating its efficacy in pain management .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several studies have highlighted the therapeutic potential of 17R-RvD1:
- Inflammatory Bowel Disease (IBD) : A study demonstrated that systemic treatment with 17R-RvD1 significantly improved symptoms in IBD models compared to traditional therapies like monoclonal anti-TNF agents. The efficacy was attributed to its ability to modulate inflammatory pathways effectively .
- Pain Management : In a behavioral study involving animal models, local administration of 17R-RvD1 significantly reduced pain behaviors associated with TRPV3 activation. This suggests potential applications in treating chronic pain conditions linked to inflammation .
特性
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-PFYFFMTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














